molecular formula C12H20N2O2 B12617064 3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione CAS No. 919082-99-8

3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione

Cat. No.: B12617064
CAS No.: 919082-99-8
M. Wt: 224.30 g/mol
InChI Key: RYPNHVCHDBGDCV-UHFFFAOYSA-N
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Description

3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione is an organic compound that belongs to the class of imidazolidine derivatives This compound is characterized by its unique structure, which includes a hex-1-en-1-yl group attached to the imidazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the reaction of hex-1-en-1-ylamine with 1,5,5-trimethylimidazolidine-2,4-dione under controlled conditions. The reaction typically requires a solvent such as tetrahydrofuran (THF) and a catalyst like potassium hydroxide (KOH) to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using halogenating agents or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Hex-1-EN-1-YL)-1,5,5-trimethylimidazolidine-2,4-dione is unique due to its specific structural features and the presence of the hex-1-en-1-yl group

Properties

CAS No.

919082-99-8

Molecular Formula

C12H20N2O2

Molecular Weight

224.30 g/mol

IUPAC Name

3-hex-1-enyl-1,5,5-trimethylimidazolidine-2,4-dione

InChI

InChI=1S/C12H20N2O2/c1-5-6-7-8-9-14-10(15)12(2,3)13(4)11(14)16/h8-9H,5-7H2,1-4H3

InChI Key

RYPNHVCHDBGDCV-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CN1C(=O)C(N(C1=O)C)(C)C

Origin of Product

United States

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